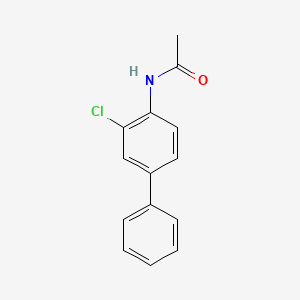![molecular formula C10H11NO4S B15161565 1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene CAS No. 144068-23-5](/img/structure/B15161565.png)
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene is a chemical compound that features a nitrobenzene ring substituted with a methanesulfonyl group and a prop-1-en-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene typically involves the reaction of 4-nitrobenzene with methanesulfonyl chloride and a suitable base, such as triethylamine, under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the prop-1-en-2-yl group to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methanesulfonyl group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-chlorobenzene: Similar structure but with a chloro group instead of a nitro group.
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene is unique due to the presence of both a nitro group and a methanesulfonyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research.
Propriétés
Numéro CAS |
144068-23-5 |
|---|---|
Formule moléculaire |
C10H11NO4S |
Poids moléculaire |
241.27 g/mol |
Nom IUPAC |
1-(3-methylsulfonylprop-1-en-2-yl)-4-nitrobenzene |
InChI |
InChI=1S/C10H11NO4S/c1-8(7-16(2,14)15)9-3-5-10(6-4-9)11(12)13/h3-6H,1,7H2,2H3 |
Clé InChI |
UVNCFILLRHHYEE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC(=C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


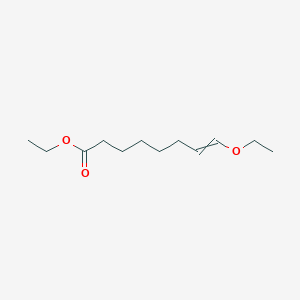
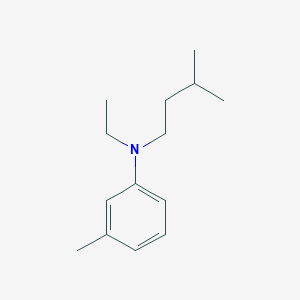
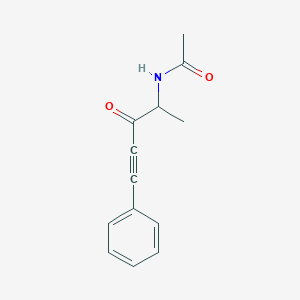
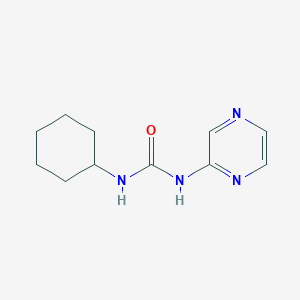
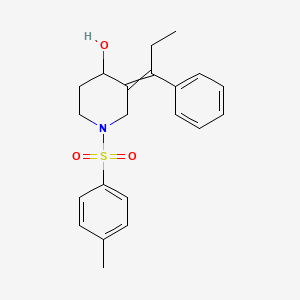
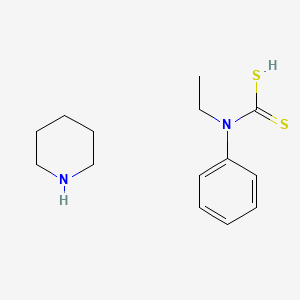
![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)
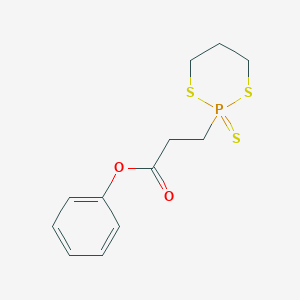
![Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo-](/img/structure/B15161520.png)
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B15161526.png)
![2-Azido-4-[(4-methoxyphenyl)(diphenyl)methoxy]butane-1,3-diol](/img/structure/B15161530.png)
